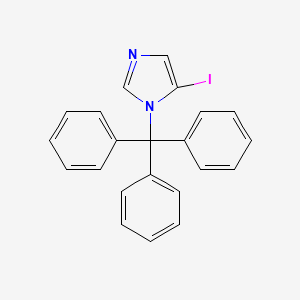

5-iodo-1-trityl-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Synthetic Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of synthetic and medicinal chemistry. nih.govajrconline.orgmdpi.com This prevalence stems from its unique electronic properties and its presence in a vast array of biologically active molecules, including the amino acid histidine, nucleic acids, and numerous pharmaceuticals. nih.govsemanticscholar.org The imidazole scaffold's ability to participate in hydrogen bonding, and other molecular interactions makes it a privileged structure in drug design, capable of binding to a wide range of biological targets like enzymes and receptors. nih.govajrconline.orgchemenu.com Consequently, imidazole derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ajrconline.orgmdpi.combohrium.com The development of synthetic methodologies to functionalize the imidazole core is therefore a critical area of research, enabling the exploration of new chemical space and the optimization of therapeutic properties. bohrium.comrsc.org

Strategic Importance of the Trityl Protecting Group in Imidazole Functionalization

The functionalization of the imidazole ring can be challenging due to the reactivity of the N-H proton. To achieve regioselective modification, protection of one of the ring nitrogens is often necessary. The triphenylmethyl (trityl or Tr) group serves as an exceptionally useful protecting group in this context. ontosight.aitcichemicals.com Its large steric bulk can direct reactions to specific positions on the imidazole ring and prevent unwanted side reactions. The trityl group is stable under a variety of reaction conditions, including those involving bases, oxidizing agents, and reducing agents, yet it can be readily removed under acidic conditions. tcichemicals.com This strategic use of the trityl group has proven invaluable for the synthesis of specifically substituted imidazoles, allowing for the introduction of various functional groups at positions that would otherwise be difficult to access. up.ac.za For instance, the protection of the N-1 position with a trityl group facilitates the deprotonation and subsequent functionalization of the C-2 position. up.ac.za

Overview of Halogenated Imidazoles as Versatile Synthetic Precursors

Halogenated imidazoles are highly valuable and versatile precursors in organic synthesis. researchgate.netsemanticscholar.org The introduction of a halogen atom, such as iodine, onto the imidazole ring opens up a gateway for a multitude of chemical transformations. These halogenated intermediates are particularly amenable to cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. semanticscholar.orgnih.gov The position of the halogen on the imidazole ring dictates the regiochemical outcome of these reactions, allowing for the synthesis of a wide array of substituted imidazoles with precise control over their structure. mdpi.comnih.gov Iodo-substituted imidazoles are often preferred due to the higher reactivity of the carbon-iodine bond in many catalytic cycles. The synthesis of specifically halogenated imidazoles is therefore a key strategy for accessing diverse and complex imidazole-based compounds. researchgate.netmdpi.com For example, a process for preparing certain imidazole derivatives utilizes 4-iodo-1-trityl-1H-imidazole as a starting material. google.com

N-Protection Strategies for Imidazole Derivatives

The protection of the N-1 position of the imidazole ring is a critical first step in the synthesis of specifically substituted imidazole derivatives. This strategy prevents unwanted side reactions and directs subsequent functionalization to the desired carbon atoms of the imidazole ring.

Application of the Triphenylmethyl (Trityl) Group at N-1

The triphenylmethyl (trityl) group is a widely utilized protecting group for the imidazole nitrogen due to its steric bulk and the relative ease of its introduction and subsequent removal under specific acidic conditions. The synthesis of 1-trityl-1H-imidazole is typically achieved by reacting imidazole with trityl chloride in the presence of a base.

A common procedure involves the deprotonation of imidazole with a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF), followed by the addition of trityl chloride. This method has been reported to yield the desired product in high yields, typically around 83%. An alternative approach involves the use of triethylamine (B128534) as the base in a solvent like chloroform, which has also demonstrated high efficiency with reported yields of up to 90%. google.com Another patented process describes the reaction of imidazole with tritylcarbinol derivatives at elevated temperatures, which can also produce N-trityl-imidazoles. google.com

Table 1: Synthesis of 1-trityl-1H-imidazole

| Reactants | Base/Solvent | Reaction Conditions | Yield | Reference |

| Imidazole, Trityl chloride | Sodium hydride / DMF | Room temperature, 18 h | 83% | |

| Imidazole, Trityl chloride | Triethylamine / Chloroform | Reflux | 90% | google.com |

| Imidazole, p-chlorophenyl-diphenyl-methyl-carbinol | None | 180°C, 5 h | 53% | google.com |

Comparative Analysis of Protecting Group Efficiency and Cleavage Considerations

The choice of a protecting group is crucial and depends on the stability required during subsequent reaction steps and the conditions for its removal. The trityl group offers significant steric hindrance, which can direct metallation and other reactions to the C-2 position. nih.gov

Compared to other common N-protecting groups for imidazoles, such as the Boc (tert-butoxycarbonyl) group, the trityl group is more sensitive to acidic conditions. The cleavage of the N-trityl group is typically accomplished using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govtotal-synthesis.comcommonorganicchemistry.comamazonaws.com The resulting trityl cation is highly stable, facilitating the deprotection. total-synthesis.com In peptide synthesis, for instance, the N-trityl group on histidine can be removed with 95% TFA. nih.gov

The Boc group, on the other hand, is also acid-labile but generally requires stronger acidic conditions for removal than the trityl group from other functionalities, though for N-Boc protected imidazoles, cleavage can also be achieved under basic conditions with sodium borohydride (B1222165) in ethanol. arkat-usa.org This difference in lability allows for orthogonal protection strategies in complex molecules. For example, a trityl group might be selectively removed in the presence of a Boc group under milder acidic conditions.

The stability of the protecting group is also a key consideration. The trityl group is stable to basic conditions, making it suitable for reactions involving strong bases. thieme.de

Table 2: Comparison of Common N-Protecting Groups for Imidazole

| Protecting Group | Introduction Conditions | Cleavage Conditions | Key Advantages | Key Disadvantages |

| Trityl (Tr) | Trityl chloride, base (e.g., NaH, Et3N) | Mild acid (e.g., TFA, HCl) nih.govtotal-synthesis.comcommonorganicchemistry.comamazonaws.com | Steric bulk directs substitution, stable to bases | Sensitive to acid |

| Boc | (Boc)2O, base | Stronger acid (e.g., TFA), or specific basic conditions (NaBH4/EtOH) arkat-usa.org | Good stability, widely used | Can be less directing than trityl |

| SEM | SEM-Cl, base | Fluoride ions (e.g., TBAF) or acid | Stable to a wide range of conditions, allows for regioselective functionalization nih.gov | Can be more difficult to remove |

Regioselective Iodination Protocols for Imidazole Ring Functionalization

The introduction of an iodine atom at a specific position on the imidazole ring is a key step in the synthesis of the target compound. The regioselectivity of this reaction is influenced by the directing effects of the N-1 substituent and the reaction conditions.

Direct Iodination Methods and Challenges

Direct iodination of N-substituted imidazoles can be challenging due to the potential for reaction at multiple carbon positions (C-2, C-4, and C-5). The bulky trityl group at the N-1 position is expected to sterically hinder the C-2 position, thereby favoring substitution at the C-4 and C-5 positions. However, achieving high regioselectivity for the C-5 position over the C-4 position can be difficult.

Direct iodination of aromatic compounds is often achieved using reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst. researchgate.net However, the direct iodination of 1-trityl-1H-imidazole to selectively yield the 5-iodo isomer is not well-documented, suggesting that this approach may lead to mixtures of isomers that are difficult to separate.

Indirect Approaches and Precursor Functionalization Strategies

To overcome the challenges of direct regioselective iodination, indirect methods involving the synthesis of a pre-iodinated imidazole followed by N-protection are often employed. A common strategy is to first synthesize 4,5-diiodo-1H-imidazole and then selectively remove one of the iodine atoms.

The synthesis of 4,5-diiodo-1H-imidazole can be achieved by treating imidazole with iodine in the presence of a base such as sodium hydroxide. google.com Subsequent selective deiodination at the C-4 position can be accomplished using a reducing agent like sodium sulfite. researchgate.net

Another approach involves the tritylation of 4(5)-iodoimidazole. However, this can lead to a mixture of N1-trityl-4-iodoimidazole and N1-trityl-5-iodoimidazole, which can be difficult to separate. Subsequent reactions, such as lithiation, on this mixture can also lead to a mixture of products. tandfonline.com

Multi-Step Synthesis Pathways Leading to N-Trityl-Iodoimidazoles

Based on the methodologies discussed, a plausible and efficient multi-step synthesis pathway for 5-iodo-1-trityl-1H-imidazole would involve the initial synthesis of a specifically iodinated imidazole precursor, followed by the introduction of the trityl protecting group.

A proposed synthetic route is as follows:

Diodination of Imidazole: Imidazole is first treated with an excess of iodine in a basic medium to produce 4,5-diiodo-1H-imidazole. google.comorgsyn.org

Selective Monodeiodination: The resulting 4,5-diiodo-1H-imidazole is then selectively deiodinated at the 4-position to yield 5-iodo-1H-imidazole. This step is crucial for achieving the desired regiochemistry.

N-Tritylation: Finally, the N-1 position of 5-iodo-1H-imidazole is protected with a trityl group by reacting it with trityl chloride in the presence of a suitable base.

This pathway offers a higher degree of regiocontrol compared to the direct iodination of 1-trityl-1H-imidazole.

Table 3: Proposed Multi-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Diodination | Imidazole, I2, NaOH, H2O | 4,5-diiodo-1H-imidazole |

| 2 | Selective Deiodination | 4,5-diiodo-1H-imidazole, Na2SO3, reflux | 5-iodo-1H-imidazole |

| 3 | N-Tritylation | 5-iodo-1H-imidazole, Trityl chloride, Base (e.g., NaH), DMF | This compound |

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-tritylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17IN2/c23-21-16-24-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIHYGRNJPIXIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Trityl Iodoimidazoles

Integration of Flow Chemistry Techniques in Imidazole (B134444) Synthesis

The application of continuous flow chemistry has marked a significant advancement in the synthesis of heterocyclic compounds, including functionalized imidazoles. This technology offers substantial benefits over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous reagents, and straightforward scalability. researchgate.net The synthesis of N-trityl-iodoimidazoles, including 5-iodo-1-trityl-1H-imidazole, can be significantly optimized by integrating flow chemistry techniques, particularly for key steps like lithiation and subsequent iodination.

The synthesis of halogenated N-trityl-imidazoles in a flow regime typically involves a multi-step sequence where reactive intermediates are generated and consumed in a continuous stream. A key precursor, 1-trityl-1H-imidazole, can be functionalized at the C2 or C5 position. The selective synthesis of this compound can be envisioned through a sequential lithiation and iodination process within a continuous flow reactor setup.

Lithiation in Flow:

Research has demonstrated the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperatures using flow chemistry. rsc.org This method avoids the cryogenic temperatures often required in batch processing for organolithium reactions. ucc.ienih.gov In a typical setup, a solution of 1-trityl-1H-imidazole in a suitable solvent like tetrahydrofuran (B95107) (THF) is continuously mixed with a stream of an organolithium base, such as n-butyllithium (n-BuLi), in a microreactor. The precise mixing and rapid heat dissipation in the flow reactor allow for the formation of the lithiated intermediate in less than a minute. rsc.org

While the direct lithiation of 1-trityl-1H-imidazole with n-BuLi primarily occurs at the C2 position due to its higher acidity, selective lithiation at the C5 position can be achieved. This can be accomplished through halogen-lithium exchange from a 5-bromo-1-trityl-1H-imidazole precursor or by using a directed metalation strategy. For the purpose of this discussion, we will consider the direct iodination of 1-trityl-1H-imidazole, which can be directed to the C5 position under specific conditions, or the use of a pre-functionalized precursor suitable for flow processing.

Iodination in Flow:

Following the in-situ generation of the lithiated imidazole intermediate, the reaction stream is then merged with a solution of an electrophilic iodine source. A common iodinating agent for such reactions is molecular iodine (I₂). The reaction between the lithiated imidazole and iodine is typically very fast and exothermic. The superior control over stoichiometry and temperature in a flow reactor minimizes the formation of byproducts.

A hypothetical continuous flow process for the synthesis of this compound would involve the following stages:

Two separate streams, one containing 1-trityl-1H-imidazole in an appropriate solvent and the other containing the organolithium base, are pumped into a T-mixer and then into a reaction coil (Reactor 1) to facilitate lithiation.

The resulting stream containing the lithiated intermediate is then merged with a third stream containing the iodine solution in a second T-mixer.

This combined stream flows through a second reaction coil (Reactor 2) to ensure complete iodination.

The output from Reactor 2 is then passed through a quenching solution to stop the reaction, followed by in-line purification or collection for subsequent batch work-up.

This "telescoped" approach, where multiple reaction steps are performed sequentially in a continuous flow without isolating the intermediates, enhances efficiency and safety. nih.gov

Research Findings:

While specific research on the integrated flow synthesis of this compound is not extensively documented, studies on analogous systems provide valuable insights. For instance, the rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its subsequent reactions with various electrophiles have been successfully demonstrated in flow, achieving high yields in very short reaction times. rsc.org

The following interactive data table summarizes the typical reaction parameters and outcomes for the key steps in a proposed flow synthesis of an N-trityl-iodoimidazole.

| Step | Reagents | Solvent | Temperature (°C) | Residence Time | Yield (%) |

| Lithiation | 1-trityl-1H-imidazole, n-BuLi | THF | 20-25 | < 1 min | > 90 |

| Iodination | Lithiated Intermediate, I₂ | THF | 20-25 | < 1 min | 80-95 |

This data is representative of similar organolithium reactions in flow and serves as a model for the proposed synthesis.

The integration of flow chemistry techniques provides a robust and efficient pathway for the synthesis of N-trityl-iodoimidazoles. The ability to handle highly reactive organolithium intermediates at ambient temperatures with short reaction times highlights the advantages of this technology in modern organic synthesis. rsc.orgucc.ie

Reactivity and Advanced Organic Transformations of N Trityl Iodoimidazoles

The Iodine Substituent as a Strategic Leaving Group in Bond Formation

The carbon-iodine bond in iodo-heteroaromatic compounds is inherently weaker than the corresponding carbon-bromine or carbon-chlorine bonds. This characteristic makes the iodine atom an excellent leaving group in a variety of nucleophilic substitution and organometallic reactions. In the context of 5-iodo-1-trityl-1H-imidazole, the iodine at the C-5 position is readily displaced, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the foundation for the diverse functionalization of the imidazole (B134444) ring at this specific position. The lability of the C-I bond is a key factor that enables the transformations discussed in the subsequent sections, including lithiation, Grignard reagent formation, and cross-coupling reactions.

Organometallic Reactions and Ring Functionalization

The generation of organometallic intermediates from this compound is a powerful strategy for introducing a wide range of functional groups onto the imidazole core. These reactions typically proceed via a metal-halogen exchange mechanism, where the iodine atom is swapped for a more reactive metallic species.

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org However, the direct deprotonation at the C-5 position of 1-trityl-1H-imidazole is challenging due to the higher acidity of the proton at the C-2 position. Research has shown that the lithiation of 1-trityl-1H-imidazole with n-butyllithium preferentially occurs at the C-2 position, leading to the formation of 2-lithio-1-(triphenylmethyl)imidazole. up.ac.za

To achieve functionalization at the C-5 position via lithiation, a halogen-lithium exchange reaction is the more viable strategy. Starting with this compound, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in a rapid exchange of the iodine atom for a lithium atom. This generates a highly reactive 5-lithio-1-trityl-1H-imidazole intermediate. This nucleophilic species can then be trapped with a variety of electrophiles to introduce diverse substituents at the C-5 position.

While direct literature on the lithiation of this compound is scarce, studies on analogous systems, such as the lithiation of 1-(benzyloxy)imidazole, have demonstrated that electrophiles can be introduced regioselectively at the 5-position. nih.gov In that case, protection of the C-2 position was necessary to direct the lithiation to C-5. nih.gov The use of an iodo-substituent at the 5-position, however, provides a more direct route to the desired 5-lithiated species via halogen-lithium exchange.

Table 1: Potential Electrophilic Trapping Reactions of 5-Lithio-1-trityl-1H-imidazole

| Electrophile | Resulting Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., (CH₃)₂CO) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Disulfides (e.g., (CH₃S)₂) | Thioether |

The formation of Grignard reagents from aryl and heteroaryl iodides is a well-established and powerful method for creating carbon-carbon bonds. researchgate.netdoi.org The reaction of this compound with magnesium metal, typically activated with a small amount of iodine or 1,2-dibromoethane, would be expected to yield the corresponding Grignard reagent, (1-trityl-1H-imidazol-5-yl)magnesium iodide. This organomagnesium species, while less reactive than its organolithium counterpart, offers a milder and often more selective route for nucleophilic additions and cross-coupling reactions.

A notable application of a similar intermediate is found in the synthesis of the marine natural product xestomanzamine A. researchgate.net In this synthesis, 5-iodo-1-methylimidazole was successfully converted into a Grignard reagent and coupled with a β-carboline ester moiety in a modified Grignard reaction. researchgate.net This precedent strongly suggests that this compound can serve as a viable precursor for the corresponding Grignard reagent, which can then participate in a range of synthetic transformations.

Table 2: Representative Reactions of (1-trityl-1H-imidazol-5-yl)magnesium iodide

| Reactant | Product Type |

| Aldehydes and Ketones | Secondary and Tertiary Alcohols |

| Esters | Tertiary Alcohols |

| Nitriles | Ketones (after hydrolysis) |

| Epoxides | Alcohols |

| Carbon Dioxide | Carboxylic Acids |

Organozinc reagents have gained prominence in organic synthesis due to their tolerance of a wide range of functional groups and their utility in cross-coupling reactions, most notably the Negishi coupling. nih.govsemanticscholar.org The direct insertion of activated zinc metal into the carbon-iodine bond of this compound would lead to the formation of the corresponding organozinc iodide, (1-trityl-1H-imidazol-5-yl)zinc iodide.

The in situ generation of this organozinc intermediate is particularly advantageous as it avoids the isolation of the often-sensitive organometallic species. nih.gov The activation of zinc is crucial for the success of this transformation and can be achieved using various methods, including treatment with 1,2-dibromoethane, trimethylsilyl (B98337) chloride, or the use of highly reactive Rieke zinc. nih.gov Once formed, the organozinc reagent can be directly utilized in subsequent cross-coupling reactions.

Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and iodo-substituted heteroaromatics are excellent substrates for these transformations. unibo.itnih.gov this compound is well-suited for a variety of these powerful bond-forming reactions.

The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. core.ac.uknih.gov this compound is an ideal electrophilic partner for this reaction. Coupling with a variety of aryl- and heteroarylboronic acids or their corresponding esters would provide a direct route to 5-aryl- and 5-heteroaryl-1-trityl-1H-imidazoles. The reaction conditions typically involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate (B84403). nih.govrsc.orgnih.gov

The Negishi coupling provides a complementary approach, utilizing the organozinc reagents discussed in the previous section. wikipedia.orgorganic-chemistry.org The in situ generated (1-trityl-1H-imidazol-5-yl)zinc iodide can be coupled with various aryl, heteroaryl, and vinyl halides or triflates in the presence of a palladium or nickel catalyst. wikipedia.orgnih.gov This reaction is known for its high functional group tolerance and often proceeds under mild conditions.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-1-trityl-1H-imidazole |

| Negishi | Aryl iodide | PdCl₂(PPh₃)₂, (from organozinc) | 5-Aryl-1-trityl-1H-imidazole |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, Et₃N | 5-Vinyl-1-trityl-1H-imidazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-1-trityl-1H-imidazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, phosphine ligand, NaOtBu | 5-Amino-1-trityl-1H-imidazole |

Copper-Catalyzed Functionalization Reactions

Copper-catalyzed cross-coupling reactions offer a cost-effective and efficient alternative to palladium-catalyzed systems for the functionalization of aryl halides. The C-I bond in this compound is particularly amenable to such transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed under milder conditions compared to those required for aryl bromides or chlorides.

Prominent among these transformations are the Ullmann condensation for C-O and C-N bond formation and the Sonogashira coupling for C-C bond formation. The Ullmann reaction, a classic copper-promoted nucleophilic aromatic substitution, is effective for coupling aryl halides with alcohols, phenols, and amines. Modern protocols often utilize soluble copper(I) catalysts with ligands such as 1,10-phenanthroline (B135089) to improve efficiency and substrate scope. For instance, the coupling of aryl iodides with phenols can be achieved using catalysts like copper(I) iodide (CuI) in the presence of a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or toluene.

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is traditionally catalyzed by palladium but has copper-cocatalyzed and entirely copper-catalyzed variants. The copper(I) salt, typically CuI, plays a crucial role in forming a copper acetylide intermediate, which then participates in the catalytic cycle. Copper-only Sonogashira systems have been developed to avoid the use of palladium, often requiring a ligand like 1,10-phenanthroline and a base to proceed effectively.

The following tables outline representative conditions for these copper-catalyzed functionalization reactions as applied to generic aryl iodides, which are analogous to this compound.

Table 1: Representative Conditions for Copper-Catalyzed Ullmann O-Arylation

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| CuI / None | K₃PO₄ | DMF | Reflux | 22 | 85-95 |

| CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | 70-90 |

| Cu₂O / None | Cs₂CO₃ | Pyridine | 120 | 18 | 75-88 |

Data extrapolated from general procedures for O-arylation of phenols with aryl iodides.

Table 2: Representative Conditions for Copper-Catalyzed Sonogashira Coupling

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| CuI / 1,10-Phenanthroline | KF/Al₂O₃ | Toluene | 110 | 24 | 75-81 |

| CuI / 3-Pphen | K₂CO₃ | Water | 100 | 12 | 80-92 |

| Cu(OTf)₂ / BNPH | Cs₂CO₃ | Dioxane | 130 | 16 | 70-85 |

Data extrapolated from general procedures for the coupling of aryl iodides with terminal alkynes.

Selective Deprotection of the Trityl Group

The removal of the N-trityl group is a critical step in multi-step syntheses to unmask the imidazole nitrogen for further reactions or to yield the final target molecule. The trityl group is prized for its lability under acidic conditions, which allows for its selective cleavage in the presence of other protecting groups that are stable to acid but labile to bases or hydrogenolysis.

Acid-Mediated Hydrolysis and Optimized Cleavage Conditions

The standard method for trityl group deprotection is acid-mediated hydrolysis. The mechanism proceeds via protonation of the nitrogen atom, followed by the departure of the highly stable triphenylmethyl (trityl) carbocation. The stability of this carbocation is a key thermodynamic driving force for the reaction.

A variety of acids can be employed, with the choice depending on the sensitivity of other functional groups in the molecule. For substrates with robust functionalities, strong acids like trifluoroacetic acid (TFA) are highly effective, often achieving complete deprotection at room temperature in a short time. For more sensitive molecules, including those containing other acid-labile groups, milder conditions are required. Dilute solutions of formic acid (e.g., 80-90%) or acetic acid are commonly used. The key challenge in the deprotection of this compound is to ensure the cleavage of the N-trityl bond without compromising the stability of the C-I bond, as iodinated aromatics can be susceptible to protodeiodination under harsh acidic conditions.

Optimization of cleavage conditions involves balancing reaction time, temperature, and acid concentration. Mildly acidic conditions at room temperature or below are generally preferred. The released trityl cation is a potent electrophile and can be trapped by nucleophilic scavengers, such as triethylsilane (TES) or water, to prevent side reactions with the desired product or other functionalities.

Table 3: Optimized Conditions for Acid-Mediated Trityl Deprotection

| Reagent | Solvent | Scavenger | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| 90% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Water / TES | 0 - 25 | 1 - 2 h | Harsh conditions, suitable for robust substrates. |

| 80% Acetic Acid | Water | None | 25 - 50 | 2 - 16 h | Milder conditions, preserves many other protecting groups. |

| 97% Formic Acid | None / Dioxane | None | 25 | < 10 min | Rapid cleavage, followed by evaporation and workup. |

| 1M HCl | Dioxane / THF | Water | 25 | 1 - 4 h | Common for cleavage from solid supports or in solution. |

These represent general conditions for N-trityl deprotection; specific optimization for 5-iodo-1H-imidazole is necessary to ensure C-I bond stability.

Strategies for Protecting Group Recovery and Recycling in Multi-Step Syntheses

In large-scale syntheses, the economic and environmental impact of protecting group chemistry is significant. The trityl group, with a molecular weight of 243.3 g/mol , often constitutes a substantial portion of the mass of the protected intermediate. Therefore, efficient recovery and recycling of the trityl moiety

Advanced Structural Characterization and Spectroscopic Analysis of N Trityl Iodoimidazoles

X-ray Crystallography for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is a powerful technique for determining the exact arrangement of atoms within a crystalline solid, offering a definitive view of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.

X-ray crystallography provides unambiguous data on the solid-state conformation of N-trityl-iodoimidazoles. For analogous N-trityl-imidazole compounds, crystal structure analysis reveals the central imidazole (B134444) ring and the three phenyl rings of the trityl group adopting a specific, sterically minimized conformation. The bulky trityl group typically forces a non-planar arrangement of the phenyl rings relative to each other.

For instance, in the structure of similar imidazole derivatives, the phenol (B47542) groups are observed to be out-of-plane, forming significant dihedral angles with the central imidazolium (B1220033) ring. nih.gov This type of detailed structural information is crucial for understanding how the molecule will interact with other molecules or biological targets. The precise bond lengths, bond angles, and torsion angles obtained from X-ray analysis are essential for accurate stereochemical assignment.

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. rsc.org In the case of 5-iodo-1-trityl-1H-imidazole, the presence of the iodine atom introduces the possibility of halogen bonding, an attractive interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.orgnih.gov Halogen bonds are highly directional and can play a significant role in dictating the supramolecular architecture. acs.orgnih.gov

While specific co-crystal structures for this compound may not be widely reported, the principles of its interactions can be inferred from analogous systems. In drug design and materials science, forming co-crystals is a common strategy to modify the physicochemical properties of a compound. For imidazole-containing molecules, co-crystallization with other molecules can lead to the formation of salts or neutral co-crystals, each with distinct supramolecular architectures. iucr.orgnih.govnih.govresearchgate.net

In the context of ligand-target binding, X-ray crystallography of a co-crystal containing the ligand (an N-trityl-iodoimidazole analogue) and its biological target (e.g., a protein) can provide a detailed snapshot of the binding mode. mdpi.com This information is invaluable for understanding the specific interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that are responsible for the ligand's affinity and selectivity. mdpi.com This knowledge can then guide the design of more potent and specific molecules.

Advanced Spectroscopic Methodologies for Structural Elucidation

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques offer complementary information about the molecule's structure and dynamics, both in the solid state and in solution.

High-resolution NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For a compound like this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the imidazole ring and the phenyl rings of the trityl group. The chemical shifts of the imidazole protons would be influenced by the presence of the iodine atom and the bulky trityl group. The numerous protons of the three phenyl rings would likely appear as a complex multiplet in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole H | 7.0 - 8.0 | - |

| Trityl Phenyl H | 7.1 - 7.5 | - |

| Imidazole C | - | 120 - 140 |

| Imidazole C-I | - | 90 - 100 |

| Trityl Phenyl C | - | 125 - 145 |

| Trityl Quaternary C | - | 70 - 80 |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Iodine has one stable isotope, ¹²⁷I, which simplifies the isotopic profile compared to compounds with bromine or chlorine. The high-resolution mass spectrum would provide the exact mass of the molecule, which can be used to confirm its elemental composition.

Fragmentation analysis can provide valuable structural clues. A common fragmentation pathway for N-trityl compounds is the loss of the trityl cation ([C(C₆H₅)₃]⁺), which is a very stable carbocation. rsc.org This would result in a prominent peak in the mass spectrum at m/z 243. The remaining iodo-imidazole fragment would also be observed. Other fragmentation patterns could involve the imidazole ring itself.

Table 2: Key Ions in the Predicted Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₂₂H₁₇IN₂]⁺ | 436.05 | Molecular Ion |

| [M - C₁₉H₁₅]⁺ | [C₃H₂IN₂]⁺ | 192.94 | Loss of Trityl Group |

| [C₁₉H₁₅]⁺ | [C(C₆H₅)₃]⁺ | 243.12 | Trityl Cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of this compound are determined by the interplay of its imidazole core, the bulky trityl group, and the iodine substituent.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be complex, with distinct absorption bands corresponding to the stretching and bending vibrations of its various bonds. The trityl group, with its three phenyl rings, will dominate parts of the spectrum. Key expected vibrational modes include:

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl rings of the trityl group and the imidazole ring are anticipated in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: While this molecule lacks traditional aliphatic C-H bonds, the methine C-H of the trityl group attached to the imidazole nitrogen will have a characteristic stretch.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the phenyl rings and the C=N and C=C bonds of the imidazole ring are expected to appear in the 1600-1450 cm⁻¹ region. These bands are often of moderate to strong intensity.

C-N Stretching: The stretching vibration of the C-N bond linking the trityl group to the imidazole ring, as well as the C-N bonds within the imidazole ring, will likely be observed in the 1350-1250 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond is expected to produce a stretching vibration at lower frequencies, typically in the range of 600-500 cm⁻¹. This peak may be weak and could be obscured by other vibrations in the fingerprint region.

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations of the substituted phenyl rings are characteristic and appear in the 900-675 cm⁻¹ region. The substitution pattern on the imidazole ring will also influence the OOP bending modes.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: The symmetric stretching vibrations of the phenyl rings, which are often weak in the IR spectrum, are typically strong in the Raman spectrum.

C-I Bond: The C-I stretching vibration may be more readily observable in the Raman spectrum compared to the IR spectrum.

Imidazole Ring Vibrations: The breathing modes of the imidazole ring are often Raman active.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Trityl phenyl rings and imidazole ring |

| C=C/C=N Stretch | 1600 - 1450 | 1600 - 1450 | Trityl phenyl rings and imidazole ring |

| C-N Stretch | 1350 - 1250 | 1350 - 1250 | Trityl-imidazole link and imidazole ring |

| C-H Out-of-Plane Bend | 900 - 675 | - | Substituted phenyl rings and imidazole ring |

| C-I Stretch | 600 - 500 | 600 - 500 | Iodo-imidazole bond |

Note: The exact frequencies can be influenced by the solid-state packing, solvent effects, and intermolecular interactions. Computational density functional theory (DFT) calculations would be instrumental in providing more precise theoretical vibrational frequencies and aiding in the definitive assignment of experimental spectra.

Other Specialized Spectroscopic Approaches (e.g., Fluorescence, UV-Vis for electronic transitions in derivatives)

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the aromatic systems of the trityl group and the imidazole ring.

The trityl group itself has a strong absorption in the UV region. The conjugation of the imidazole ring with the phenyl rings of the trityl group, although not direct, will influence the electronic environment. The presence of the iodine atom, a heavy atom, may also have a subtle effect on the absorption spectrum, potentially causing a small red-shift (bathochromic shift) of the absorption maxima.

Expected UV-Vis Absorption Maxima for this compound Derivatives:

| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) |

|---|---|---|

| π → π* (Phenyl Rings) | 250 - 280 | 10,000 - 50,000 |

| π → π* (Imidazole Ring) | 200 - 230 | 5,000 - 15,000 |

Note: The solvent used for the analysis can significantly impact the position and intensity of the absorption bands.

Fluorescence Spectroscopy:

While the parent imidazole molecule is not strongly fluorescent, derivatization can lead to fluorescent compounds. The trityl group, particularly if substituted with electron-donating or electron-withdrawing groups, can influence the fluorescence properties. For this compound, any intrinsic fluorescence would likely be weak. The heavy iodine atom could potentially quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

However, derivatives of N-trityl-iodoimidazoles could be designed to be fluorescent probes. For instance, the introduction of a fluorophore onto the trityl group or the imidazole ring could yield compounds with interesting photophysical properties. In such cases, fluorescence spectroscopy would be essential to characterize the emission spectra, quantum yields, and fluorescence lifetimes. The sensitivity of the fluorescence to the local environment could also be explored for potential sensing applications.

Computational and Theoretical Investigations of N Trityl Iodoimidazoles

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing density functional theory (DFT), are fundamental to understanding the intrinsic properties of N-trityl-iodoimidazoles. researchgate.net These calculations can elucidate the molecule's three-dimensional geometry, the distribution of electrons, and its energetic landscape. Key parameters such as bond lengths, bond angles, and dihedral angles are determined by optimizing the molecular structure to find its lowest energy state. researchgate.net

The electronic properties are further detailed by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For 5-iodo-1-trityl-1H-imidazole, the MEP would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and a region of positive or near-neutral potential around the iodine atom, indicating sites for potential interactions.

Natural bond orbital (NBO) analysis can also be performed to investigate charge transfer and intramolecular interactions. researchgate.net These computational approaches provide a detailed profile of the molecule's electronic character, which is essential for predicting its behavior in chemical reactions. researchgate.net

Table 1: Calculated Electronic Properties of an Imidazole Derivative Note: This data is illustrative of typical quantum chemical calculation outputs.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

Prediction of Regioselectivity and Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for predicting the outcome of chemical reactions, particularly their regioselectivity. rsc.org For substituted imidazoles, such as this compound, reactions like electrophilic aromatic substitution can occur at multiple positions. Predicting the major product is crucial for synthetic planning. nih.govresearchgate.net

Modern approaches combine quantum mechanical (QM) descriptors with machine learning (ML) to achieve high accuracy in predicting regioselectivity. nih.govresearchgate.netrsc.org QM calculations can determine properties like atomic charges, bond orders, and local Fukui functions for each atom in the reactant. researchgate.net These descriptors provide detailed physicochemical information that correlates with the reactivity of different sites on the molecule. nih.gov

These QM-derived descriptors can then be used to train machine learning models, such as graph neural networks (GNNs), on large datasets of known reactions. nih.govresearchgate.net Such fusion models have demonstrated high success rates (often 90% or higher) in correctly predicting the major regioisomer. nih.govresearchgate.net For instance, in a potential reaction involving this compound, these models could accurately predict whether an incoming electrophile would substitute at the C2 or C4 position of the imidazole ring by evaluating the calculated reactivity descriptors for those sites. nih.gov This predictive power enhances the efficiency of synthetic efforts by prioritizing reaction conditions that favor the desired outcome. nih.govresearchgate.net

Molecular Modeling for Ligand-Target Interactions in Drug Design Contexts

In the context of drug design, molecular modeling is used to simulate how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. These simulations are crucial for understanding the structural basis of molecular recognition and for designing more potent and selective inhibitors. The bulky trityl group, in particular, necessitates careful modeling to understand its influence on binding orientation and affinity.

Before extensive inhibitor design, the target protein's binding site must be characterized. Computational tools like SiteMap can analyze a protein's surface to identify potential binding pockets and evaluate their "druggability"—the likelihood that a small molecule can bind with high affinity. acs.orgnih.gov This analysis considers properties such as the pocket's size, shape, and chemical nature (hydrophobic, hydrophilic, hydrogen-bonding). acs.orgnih.gov

The software provides scores, such as a SiteScore and a Dscore (druggability score), where values above 1.0 often indicate a promising, druggable pocket. acs.orgnih.gov For a hypothetical protein target for an N-trityl-iodoimidazole inhibitor, this analysis would map out hydrophobic regions that could accommodate the trityl group and identify key hydrogen bond donors or acceptors that could interact with the imidazole core. acs.org This assessment is a critical first step in structure-based drug design, ensuring that efforts are focused on targets amenable to small-molecule modulation. ucl.ac.uk

Table 2: Example of a Binding Site Druggability Assessment Note: This data is illustrative of typical SiteMap analysis outputs.

| Parameter | Value | Interpretation |

|---|---|---|

| SiteScore | 1.225 | Indicates a well-defined binding site suitable for ligand binding. |

| Dscore | 1.259 | Suggests the site is "druggable" and can bind a small molecule with high affinity. |

| Pocket Volume | 250 ų | Represents the size of the binding cavity. |

| Hydrophobic Regions | Yellow Surfaces | Areas favorable for non-polar interactions (e.g., with the trityl group). |

| H-Bond Donor Sites | Blue Surfaces | Areas where the protein can donate a hydrogen bond. |

Once a promising lead compound is identified, lead optimization aims to improve its properties, such as binding affinity and selectivity. researchgate.net Predicting how small chemical modifications will affect binding affinity is a central challenge in this process. researchgate.net Free Energy Perturbation (FEP) is a rigorous, physics-based computational method that can accurately predict the change in binding free energy (ΔΔG) between two similar ligands. columbia.edunih.govnih.gov

FEP calculations simulate a non-physical, or "alchemical," transformation of one ligand into another, both in the solvent and when bound to the protein target. columbia.edu The difference between the free energies of these two transformations yields the relative binding free energy of the two ligands. columbia.edu Methodological advances, including enhanced sampling techniques like Replica Exchange with Solute Tempering (REST), have significantly improved the accuracy and reliability of FEP calculations. columbia.eduresearchgate.net Modern FEP protocols, such as FEP+, can often predict binding affinities with an accuracy of less than 1 kcal/mol, providing a substantial impact on guiding lead optimization campaigns. columbia.edu This allows chemists to prioritize the synthesis of compounds predicted to have the most significant gains in potency, thereby accelerating the drug discovery cycle. researchgate.netnih.gov

Conformational Analysis and Stereochemical Implications

Conformational analysis through computational methods, such as molecular mechanics or DFT, can be used to identify the low-energy conformations (rotamers) of the molecule. This involves systematically rotating the key dihedral angles and calculating the potential energy of each resulting structure. The resulting potential energy surface reveals the most stable conformations and the energy barriers between them. Understanding which conformations are energetically accessible is vital, as only certain shapes may fit into a protein's binding pocket. The stereochemical implications are significant; the fixed, bulky nature of the trityl group can either be essential for locking the molecule into a bioactive conformation or act as a steric hindrance that prevents effective binding. This analysis is therefore a crucial component of rational drug design involving N-trityl-substituted compounds.

Q & A

Basic Research Questions

Q. What are the optimal conditions for introducing the trityl group in 5-iodo-1-trityl-1H-imidazole synthesis?

- Methodology : The trityl (triphenylmethyl) group is typically introduced via nucleophilic substitution using trityl chloride under anhydrous conditions. A common approach involves reacting 1H-imidazole derivatives with trityl chloride in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C for 12–24 hours. Purification via flash chromatography (as in ) is recommended to isolate the trityl-protected product. Monitoring the reaction by TLC and confirming the structure via NMR (e.g., aromatic proton shifts at δ 7.2–7.5 ppm for trityl groups) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : NMR identifies aromatic protons (δ 6.5–8.5 ppm) and trityl protons (δ 7.2–7.5 ppm). NMR confirms the iodine-substituted carbon (δ ~90–100 ppm for C-I) and trityl carbons (δ ~140–145 ppm) .

- IR : Stretching frequencies for C-I bonds (~500–600 cm) and imidazole C=N (~1600 cm) should be observed .

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to verify purity (e.g., deviations >0.3% suggest impurities) .

Q. How can researchers minimize byproducts during iodination of 1-trityl-1H-imidazole?

- Methodology : Regioselective iodination at the 5-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 50–80°C. Steric hindrance from the trityl group directs iodination to the less hindered position. Monitor reaction progress via HPLC or LC-MS to detect di-iodinated byproducts .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the yield of this compound?

- Methodology : Polar solvents (e.g., DMF, AcOH) enhance iodine solubility and reaction rates. Catalysts like Pd(OAc) (used in for similar imidazole derivatization) improve regioselectivity. For example, Pd-catalyzed reactions in DMF at 80°C yielded >85% product in analogous systems . Optimize via a Design of Experiments (DoE) approach, varying solvent, temperature, and catalyst loading .

Q. What computational strategies predict the stability and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s electronic structure. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. used DFT to validate imidazole derivatives’ stability, showing agreement with experimental data .

Q. How should researchers resolve contradictions between spectroscopic data and computational models?

- Methodology : If NMR data conflicts with DFT-predicted shifts (e.g., unexpected splitting or integration), consider dynamic effects like tautomerism or solvent interactions. Use 2D NMR (e.g., - HSQC) to resolve ambiguities. For example, employed 2D NMR to confirm benzimidazole connectivity .

Data Contradiction Analysis

Q. Why might elemental analysis results deviate from theoretical values for this compound?

- Methodology : Deviations >0.3% in C/H/N percentages often indicate impurities (e.g., unreacted starting materials or solvent residues). Re-purify via recrystallization (using ethanol/water mixtures) or column chromatography. Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .

Q. How to address inconsistent biological activity in analogs of this compound?

- Methodology : Structural analogs with varying substituents (e.g., ’s nitroimidazoles) may show divergent bioactivity. Perform SAR studies, testing substituent effects on target binding. Molecular docking (as in ) can predict binding modes and guide optimization .

Synthesis Optimization Table

| Parameter | Optimal Condition | Evidence Reference |

|---|---|---|

| Tritylation Solvent | DCM, 0–25°C, 12–24 h | |

| Iodination Reagent | NIS in AcOH, 60°C | |

| Catalyst | Pd(OAc) (5 mol%) | |

| Purification | Flash chromatography (hexane:EtOAc) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.